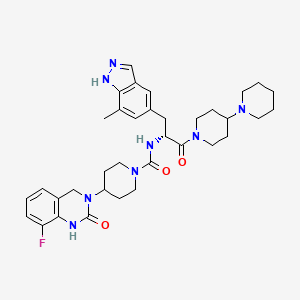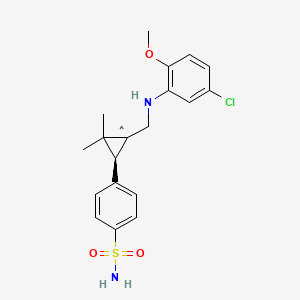
CID 156588611
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 156588611 is a novel and selective positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. This compound has garnered significant attention due to its potential therapeutic applications in treating cognitive deficits associated with central nervous system disorders such as Alzheimer’s disease and schizophrenia .
Vorbereitungsmethoden
The synthesis of CID 156588611 involves the creation of a central cyclopropyl ring with specific stereochemistry. The synthetic route includes the use of aniline derivatives and cyclopropyl intermediates. The reaction conditions typically involve the use of strong electron-withdrawing groups to fine-tune the properties of the compound . Industrial production methods for this compound are not extensively documented, but the compound’s synthesis is optimized for good central nervous system drug-like properties and clinical candidate potential .
Analyse Chemischer Reaktionen
CID 156588611 primarily undergoes reactions typical of positive allosteric modulators. It does not activate the alpha-7 nicotinic acetylcholine receptor by itself but amplifies the response induced by endogenous agonists. This modulation preserves spatiotemporal signaling patterns and allows for greater selectivity compared to orthosteric agonists . The compound’s reactions are characterized by its ability to potentiate acetylcholine-evoked currents with minimal effect on receptor desensitization kinetics .
Wissenschaftliche Forschungsanwendungen
CID 156588611 has shown robust procognitive effects in multiple preclinical models. It enhances long-term potentiation of synaptic responses in rat hippocampal slices and improves cognitive performance in tasks involving aged African green monkeys .
Wirkmechanismus
CID 156588611 exerts its effects by potentiating the acetylcholine-evoked currents at the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in cognitive performance. This compound enhances neurotransmitter release in the medial prefrontal cortex, which is associated with improved cognitive function . The compound’s mechanism involves selective modulation of the receptor without significant desensitization, making it a valuable tool for studying cognitive deficits .
Vergleich Mit ähnlichen Verbindungen
CID 156588611 is compared with other positive allosteric modulators of the alpha-7 nicotinic acetylcholine receptor, such as AVL-32886, NS17387, and Lu AF588018. These compounds also increase channel response to acetylcholine but differ in their effects on receptor desensitization . This compound’s unique stereochemistry around the central cyclopropyl ring allows for fine control over its kinetic properties, distinguishing it from other modulators .
Eigenschaften
InChI |
InChI=1S/C19H22ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,18,22H,11H2,1-3H3,(H2,21,23,24)/t18-/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNNTHQNKNMNSP-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

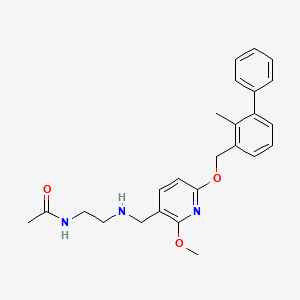
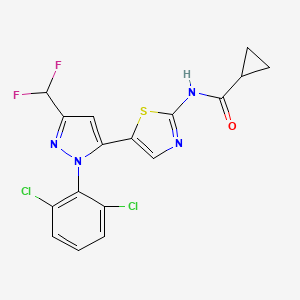
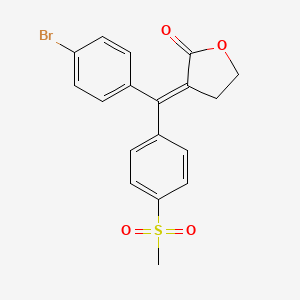
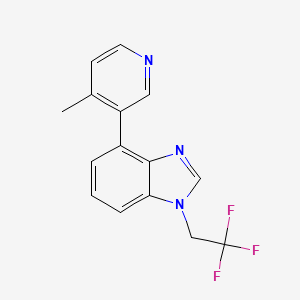
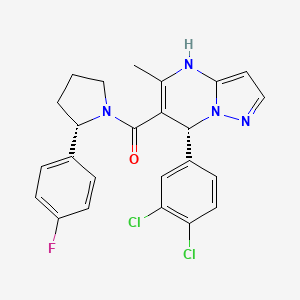
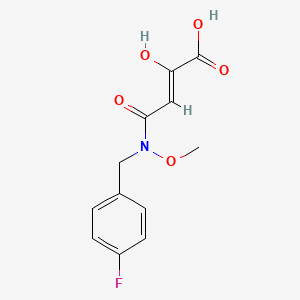
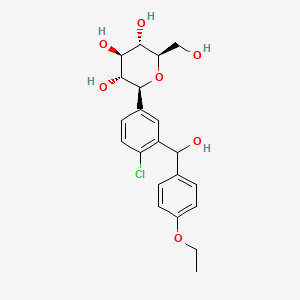
![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid](/img/structure/B606240.png)
